N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide
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Overview
Description
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is a complex organic compound that features an imidazole ring substituted with a triphenylmethyl group and an ethyl formamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The formamide group can be reduced to an amine.
Substitution: Various substituents can be introduced to the imidazole ring or the triphenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the formamide group can yield primary amines .
Scientific Research Applications
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(Diphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide: Similar structure but with a diphenylmethyl group instead of a triphenylmethyl group.
N-{2-[1-(Phenylmethyl)-1H-imidazol-4-yl]ethyl}formamide: Contains a phenylmethyl group.
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of a formamide group
Uniqueness
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is unique due to its combination of a triphenylmethyl group and an imidazole ring, which provides specific steric and electronic properties that can be exploited in various applications.
Properties
CAS No. |
89912-16-3 |
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Molecular Formula |
C25H23N3O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-(1-tritylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C25H23N3O/c29-20-26-17-16-24-18-28(19-27-24)25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18-20H,16-17H2,(H,26,29) |
InChI Key |
XXQHFFNZHOSKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCNC=O |
Origin of Product |
United States |
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